Cas no 16723-71-0 (4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-)

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-, is a heterocyclic compound featuring a benzothiopyran core with a carboxylic acid functionality at the 2-position and a ketone group at the 4-position. This structure lends itself to applications in medicinal chemistry and organic synthesis, particularly as a versatile intermediate for the development of pharmacologically active molecules. The presence of both the thiopyran ring and carbonyl group enhances its reactivity, enabling diverse derivatization pathways. Its well-defined molecular framework ensures consistent performance in synthetic routes, making it valuable for researchers exploring sulfur-containing heterocycles or designing novel bioactive compounds. The compound's stability and purity are critical for reproducible results in experimental settings.
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- structure
16723-71-0 structure
Product name:4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-
CAS No:16723-71-0
MF:C10H6O3S
MW:206.217841625214
CID:3808782
PubChem ID:820373

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-
    • 4-OXO-4H-THIOCHROMENE-2-CARBOXYLIC ACID
    • SCHEMBL9578460
    • 4-oxothiochromene-2-carboxylic acid
    • 16723-71-0
    • CS-0081210
    • AO-800/41069762
    • Inchi: InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
    • InChI Key: AIDUVDSNSWBMJT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 206.00376522Da
  • Monoisotopic Mass: 206.00376522Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 79.7Ų

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM536262-1g
4-Oxo-4H-thiochromene-2-carboxylic acid
16723-71-0 95%+
1g
$1596 2023-02-03

Additional information on 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0): An Overview of Its Structure, Properties, and Applications

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 4-Oxo-4H-benzothiopyran-2-carboxylic acid, has garnered considerable attention due to its unique structure and potential applications in various scientific and medical domains.

The molecular formula of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is C13H8O3S, and its molecular weight is approximately 252.27 g/mol. The compound features a benzothiopyran core with a carboxylic acid group and an oxo group at the 4-position. This structural arrangement confers specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

In terms of physical properties, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is a white to off-white crystalline solid. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and analytical techniques.

The chemical reactivity of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is primarily centered around its carboxylic acid and oxo functionalities. The carboxylic acid group can participate in esterification, amidation, and other nucleophilic acyl substitution reactions. The oxo group can undergo reduction to form an alcohol or participate in condensation reactions to form cyclic compounds. These reactivities make it a versatile building block in organic synthesis.

In the context of pharmaceutical research, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- has been explored for its potential biological activities. Recent studies have shown that derivatives of this compound exhibit anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Another area of interest is the use of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- in the development of novel anti-cancer agents. Research conducted at the National Cancer Institute found that specific analogs of this compound showed promising cytotoxic activity against various cancer cell lines. The mechanism of action involves the disruption of cellular signaling pathways and induction of apoptosis.

Beyond its pharmaceutical applications, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- has also been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for the development of organic semiconductors and photovoltaic materials. Studies have shown that derivatives of this compound can be used to enhance the efficiency and stability of organic solar cells.

In summary, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique structure and chemical properties make it a valuable intermediate and building block for the synthesis of more complex molecules with diverse functionalities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific fields.

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